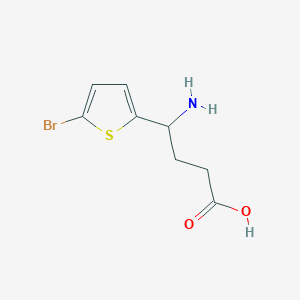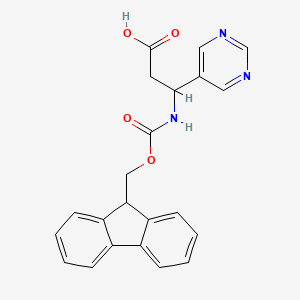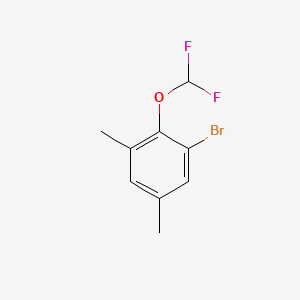
4-aminooctanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-aminooctanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of octanoic acid, where an amino group is attached to the fourth carbon atom of the octanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
4-aminooctanoic acid can be synthesized through several methods:
Amination of Alpha-Bromocarboxylic Acids: This method involves the bromination of octanoic acid to form alpha-bromo-octanoic acid, followed by substitution with ammonia to yield this compound.
Amidomalonate Synthesis: This method involves the alkylation of diethyl acetamidomalonate with a primary alkyl halide, followed by hydrolysis and decarboxylation to yield the desired amino acid.
Reductive Amination of Alpha-Keto Acids: This method involves the treatment of an alpha-keto acid with ammonia and a reducing agent such as sodium borohydride to form the amino acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired enantiomeric purity.
化学反应分析
Types of Reactions
4-aminooctanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amino acids.
科学研究应用
4-aminooctanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-aminooctanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a precursor for the synthesis of bioactive peptides, which exert their effects by binding to specific receptors and modulating biological processes .
相似化合物的比较
4-aminooctanoic acid can be compared with other similar compounds such as:
Octanoic Acid: A straight-chain saturated fatty acid with similar structural features but lacking the amino group.
2-aminooctanoic Acid: Another amino acid derivative with the amino group attached to the second carbon atom.
8-aminooctanoic Acid: An omega-amino fatty acid with the amino group attached to the eighth carbon atom.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
4-aminooctanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-7(9)5-6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
InChI 键 |
BHHSNENRHJXQQX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B13538825.png)
![N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine](/img/structure/B13538829.png)
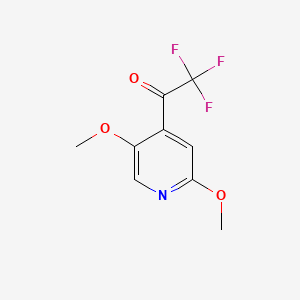

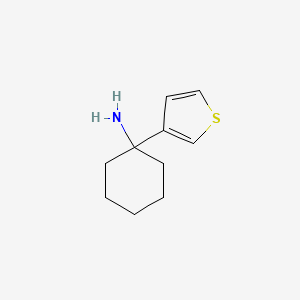
![Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13538860.png)
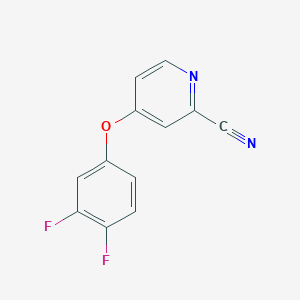
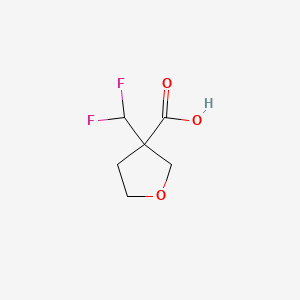
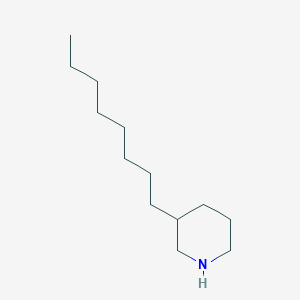
![Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13538888.png)
